molecular formula C21H20Cl3N3O2S B12761695 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride CAS No. 128433-38-5

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride

Cat. No.: B12761695
CAS No.: 128433-38-5
M. Wt: 484.8 g/mol
InChI Key: SLPUEIFOSJQHNF-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imidazole ring, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.

    Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.

    Thioether Formation: The amide is further reacted with 1-ethyl-1H-imidazole-2-thiol under suitable conditions to form the thioether linkage.

    Methylation: The final step involves the methylation of the nitrogen atom in the amide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its interaction with proteins can be studied to understand binding mechanisms and affinities.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biological targets.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Polymer Production: Its incorporation into polymer chains can impart specific properties to the resulting materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 2-chlorobenzoyl group.

    Acetamide, N-(2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 4-chloro substitution on the phenyl ring.

    Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1H-imidazol-2-yl)thio)-N-methyl-: Lacks the ethyl group on the imidazole ring.

Uniqueness

The presence of both the 4-chloro and 2-chlorobenzoyl groups, along with the 1-ethyl-1H-imidazole-2-thiol moiety, gives Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride its unique chemical and biological properties

Properties

CAS No.

128433-38-5

Molecular Formula

C21H20Cl3N3O2S

Molecular Weight

484.8 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1-ethylimidazol-2-yl)sulfanyl-N-methylacetamide;hydrochloride

InChI

InChI=1S/C21H19Cl2N3O2S.ClH/c1-3-26-11-10-24-21(26)29-13-19(27)25(2)18-9-8-14(22)12-16(18)20(28)15-6-4-5-7-17(15)23;/h4-12H,3,13H2,1-2H3;1H

InChI Key

SLPUEIFOSJQHNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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